molecular formula C12H6ClF3N2O3 B14099245 3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid

3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid

Cat. No.: B14099245
M. Wt: 318.63 g/mol
InChI Key: IBIMCQOYEPBGQG-UHFFFAOYSA-N
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Description

3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid is a bicyclic pyridine derivative featuring a carboxylic acid group, a trifluoromethyl substituent, and a chloro substituent. Its molecular framework combines a dihydropyridine ring fused with a pyridine moiety, creating a rigid structure conducive to interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group provides hydrogen-bonding capacity, making it a candidate for drug discovery .

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3/c13-8-2-6(12(14,15)16)4-17-9(8)5-1-7(11(20)21)10(19)18-3-5/h1-4H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIMCQOYEPBGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting with the preparation of the bipyridine core. The chlorination of the pyridine ring can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Chloro-6’-oxo-5-(trifluoromethyl)-1’,6’-dihydro-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide
  • Molecular Formula : C₁₂H₇ClF₃N₃O₂
  • Molecular Weight : 317.66 g/mol
  • Key Differences : Replaces the carboxylic acid (-COOH) with a carboxamide (-CONH₂).
  • The amide group may enhance metabolic stability but reduce hydrogen-bonding strength .
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
  • Molecular Formula : C₁₂H₅ClF₃N₃O
  • Molecular Weight : 299.63 g/mol
  • Key Differences : Substitutes -COOH with a nitrile (-CN).
  • May participate in nucleophilic addition reactions, unlike the carboxylic acid. Highlighted in pharmaceutical research for its bioactivity and synthetic versatility .
Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
  • Molecular Formula : C₁₄H₁₀ClF₃N₂O₃
  • Molecular Weight : 346.69 g/mol
  • Key Differences : Contains a methyl ester (-COOCH₃) and methoxy (-OCH₃) group.
  • Implications: Esterification masks the carboxylic acid’s acidity, improving cell permeability but requiring metabolic activation (e.g., hydrolysis) for activity.

Substituent Modifications

3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile
  • Molecular Formula : C₁₃H₈ClF₃N₃O
  • Key Differences : Features a methyl group on the dihydropyridine nitrogen.
  • Implications: Methylation may stabilize the dihydropyridine ring against oxidation.
5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
  • Molecular Formula: C₁₂H₈Cl₂NO₃
  • Molecular Weight : 285.10 g/mol
  • Key Differences: Simplified monocyclic structure with a 4-chlorophenyl substituent.
  • The 4-chlorophenyl group enhances hydrophobic interactions but may limit solubility .

Structural Analogues with Pharmacological Relevance

5-Chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
  • Molecular Formula : C₁₅H₁₂ClF₃N₂O₂
  • Molecular Weight : 356.72 g/mol
  • Key Differences : Incorporates a benzyl group with a trifluoromethyl substituent.
  • Implications :
    • The bulky benzyl group may enhance target specificity but reduce bioavailability.
    • Demonstrated in Parchem’s portfolio as a candidate for kinase inhibition studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group/Substituent Key Properties/Applications
Target: 3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic Acid C₁₂H₇ClF₃N₂O₃ 316.65* -COOH High polarity, potential API intermediate
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide C₁₂H₇ClF₃N₃O₂ 317.66 -CONH₂ Improved metabolic stability
3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile C₁₂H₅ClF₃N₃O 299.63 -CN Electrophilic reactivity, drug discovery
Methyl 3-chloro-6'-methoxy-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate C₁₄H₁₀ClF₃N₂O₃ 346.69 -COOCH₃, -OCH₃ Prodrug potential, enhanced permeability

Biological Activity

3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid is a complex organic compound with significant biological activity. Its unique structural features, including a chloro group, a trifluoromethyl group, and a bipyridine core, contribute to its potential applications in medicinal chemistry and pharmacology.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12H5ClF3N3O
  • Molecular Weight : 299.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the binding affinity to specific proteins, potentially influencing multiple signaling pathways. The bipyridine core facilitates coordination with metal ions, which is crucial for various enzymatic reactions.

Biological Activities

Research indicates that 3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid exhibits several key biological activities:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and neuroprotection. Studies have demonstrated its effectiveness in inhibiting specific enzymes linked to these pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various strains of bacteria, including drug-resistant strains of Staphylococcus aureus. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that compounds similar to 3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxylic acid effectively inhibited pyrophosphatase from Mycobacterium tuberculosis, showcasing a percentage inhibition exceeding 35% at a concentration of 100 μM. This indicates potential therapeutic applications in treating tuberculosis .
  • Antimicrobial Activity : In vitro tests revealed that the compound exhibited moderate antimicrobial activity against Bacillus anthracis and Bacillus subtilis, with MIC values ranging from 16 μM to 128 μM, indicating its potential as an antibacterial agent .
  • Binding Affinity Studies : The trifluoromethyl group significantly enhances the binding affinity of the compound to proteins involved in various signaling pathways. This characteristic is critical for understanding its therapeutic roles and optimizing its efficacy in drug development.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
Enzyme InhibitionMycobacterium tuberculosis>35% inhibition at 100 μM
Antimicrobial ActivityStaphylococcus aureusMIC values against resistant strains
Binding AffinityVarious proteinsEnhanced due to trifluoromethyl group

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